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molecular formula C7H12O2 B3044763 2-Allyloxy-tetrahydro-furan CAS No. 1004-30-4

2-Allyloxy-tetrahydro-furan

Cat. No. B3044763
M. Wt: 128.17 g/mol
InChI Key: AZHZKKLTFVPMMB-UHFFFAOYSA-N
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Patent
US05254702

Procedure details

The procedure of Example 1 is followed with 4-hydroxybutanal (20.0 g of 11.5 wt. % solution, 26 mmol, 1.0 eq.), allyl alcohol (3.26 g, 56 mmol, 2.2 eq.), and hexanes (50 mL). Concentrated hydrochloric acid (2 drops) is used in place of the ion-exchange resin. After 3 h of stirring at room temperature, the hexane phase contains 8.8% of 2-allyloxytetrahydrofuran (3.1 g, 92.5% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH2:7](O)[CH:8]=[CH2:9]>Cl.CCCCCC>[CH2:9]([O:6][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)[CH:8]=[CH2:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OCCCC=O
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
C(C=C)O
Step Three
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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